![molecular formula C20H18N4O3S B2771042 3,4-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-88-3](/img/structure/B2771042.png)
3,4-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
Indole derivatives, which might be structurally similar to the compound you mentioned, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of certain indole derivatives involves the preparation of substituted alkyl indole carboxylate derivatives .Molecular Structure Analysis
The molecular structure of similar compounds often involves a heterocyclic moiety that possesses carbon, nitrogen, and hydrogen atoms. For example, imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Similar compounds often have unique physical and chemical properties. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- Notably, compounds 80a, 80b, 81a, 82a, and 83a exhibited potent anti-tubercular activity compared to others .
- In a series of 3-nitrophenyl derivatives, asymmetrically substituted compounds (Ar=3-nitrophenyl) demonstrated superior pharmacological activities (coronary vasodilation and antihypertensive effects) compared to symmetrically substituted derivatives in many cases .
Anti-Tubercular Activity
Coronary Vasodilation and Antihypertensive Activity
Anti-Inflammatory and Analgesic Properties
Antimicrobial Activity
Mechanism of Action
Future Directions
The future directions for research on similar compounds could involve exploring their diverse biological activities and potential therapeutic applications. For example, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3,4-dimethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-3-4-14(9-13(12)2)20(25)21-19-17-10-28-11-18(17)22-23(19)15-5-7-16(8-6-15)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEFWQKFSOXLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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